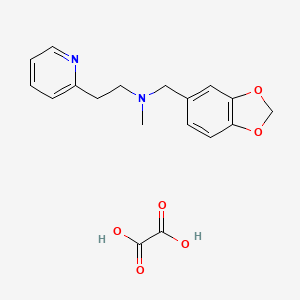
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate is a chemical compound commonly known as MDMA, or ecstasy. It is a psychoactive drug that has been used recreationally for decades. However, its potential therapeutic effects have recently gained interest in scientific research. MDMA is known to induce a state of heightened empathy and emotional openness, making it a potential tool for treating mental health disorders such as PTSD and anxiety.
Wirkmechanismus
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a state of heightened emotional openness, empathy, and euphoria. The drug also affects other neurotransmitters, such as oxytocin and vasopressin, which are involved in social bonding and trust.
Biochemical and Physiological Effects
MDMA has been shown to have a range of biochemical and physiological effects. The drug increases heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. In rare cases, MDMA use can lead to more severe complications such as seizures, hyperthermia, and organ failure.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has advantages and limitations for use in lab experiments. Its ability to induce a state of emotional openness and empathy makes it a useful tool for studying social behavior and mental health disorders. However, the drug's effects can be difficult to control and may vary depending on the individual's psychological state and environment.
Zukünftige Richtungen
There are several potential future directions for research on MDMA. One area of interest is the drug's potential to treat other mental health disorders such as addiction and eating disorders. Another area of research is the development of safer and more effective synthesis methods for MDMA. Additionally, there is a need for further research on the long-term effects of MDMA use and potential risks associated with its therapeutic use.
Conclusion
MDMA is a psychoactive drug with potential therapeutic effects in treating mental health disorders. Its ability to induce a state of emotional openness and empathy has led to increased interest in its use in psychotherapy. However, the drug's effects can be difficult to control and may have potential risks associated with its use. Further research is needed to fully understand the drug's potential therapeutic benefits and risks.
Wissenschaftliche Forschungsanwendungen
MDMA has been the focus of scientific research for its potential therapeutic effects in treating mental health disorders. Studies have shown that MDMA-assisted psychotherapy can significantly reduce symptoms of PTSD, anxiety, and depression. The drug's ability to induce a state of emotional openness and empathy has been attributed to its potential therapeutic effects.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.C2H2O4/c1-18(9-7-14-4-2-3-8-17-14)11-13-5-6-15-16(10-13)20-12-19-15;3-1(4)2(5)6/h2-6,8,10H,7,9,11-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZKYTUXEPBJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-biphenylyl)-1-[(4-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4758509.png)
![5-imino-6-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4758516.png)
![{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B4758523.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4758526.png)
![N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4758534.png)
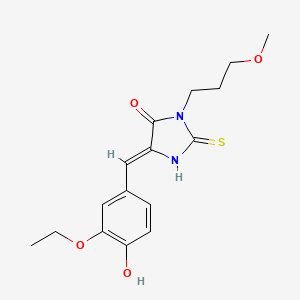
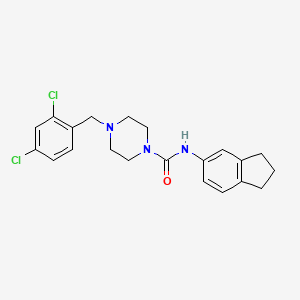
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4758567.png)
![diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4758583.png)
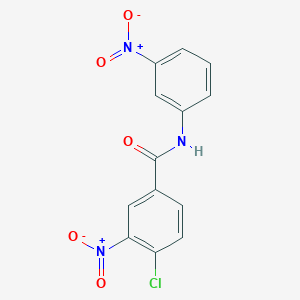
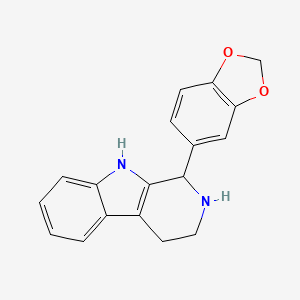
![4-{2-(benzoylamino)-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4758604.png)
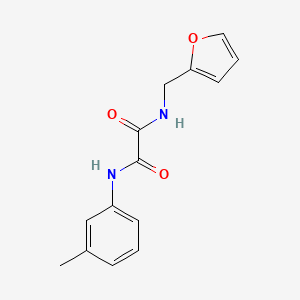
![methyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758612.png)